N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide
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Description
“N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Chemical Reactions Analysis
Thiazole derivatives have been used in various chemical reactions due to their versatile reactivity . For example, reactions of N-(benzo[d]thiazol-2-yl)pyrazine-2-carboxamide ligands with Ru (PPh3)3ClH (CO) and Ru (PPh3)3 (CO)2H2 precursors afforded the respective organo-carboxamide ruthenium (II) complexes .Scientific Research Applications
Antioxidant Activity
Thiazole derivatives, which are part of the compound’s structure, have been found to exhibit antioxidant activity . This suggests that “N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide” could potentially be used in the development of treatments for diseases caused by oxidative stress.
Analgesic and Anti-inflammatory Activity
Thiazole derivatives have also been found to have analgesic and anti-inflammatory properties . This suggests potential applications in pain management and the treatment of inflammatory conditions.
Antimicrobial and Antifungal Activity
Thiazole derivatives have shown antimicrobial and antifungal activities . This suggests potential use in the development of new antimicrobial and antifungal agents.
Antiviral Activity
Thiazole derivatives have demonstrated antiviral properties . This could indicate potential use in antiviral drug development.
Antitumor and Cytotoxic Activity
Thiazole derivatives have shown antitumor and cytotoxic activities . This suggests potential applications in cancer treatment.
Neuroprotective Activity
Thiazole derivatives have been found to have neuroprotective properties . This suggests potential use in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-15(11-8-17-5-6-18-11)20-16-19-12(9-23-16)14-7-10-3-1-2-4-13(10)22-14/h1-9H,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCBPWHJVSVHFNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(benzofuran-2-yl)thiazol-2-yl)pyrazine-2-carboxamide |
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